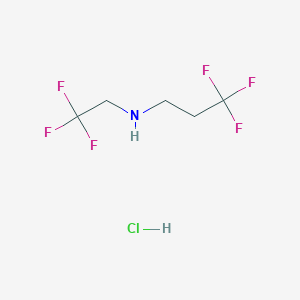

(2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride

Übersicht

Beschreibung

(2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride is a chemical compound with the molecular formula C5H8ClF6N. It is known for its unique properties due to the presence of trifluoromethyl groups, which impart significant electron-withdrawing effects. This compound is used primarily in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with 3,3,3-trifluoropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The compound is often produced in batch reactors with continuous monitoring to optimize yield and purity.

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The tertiary amine structure enables reactions with alkyl halides, acyl chlorides, or anhydrides. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under basic conditions.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) via nucleophilic substitution.

Example Reaction Pathway :

Key Conditions :

-

Solvents: Dichloromethane (DCM) or acetonitrile.

-

Catalysts: Triethylamine or DBU for deprotonation.

Condensation Reactions

The amine group participates in condensation with carbonyl compounds (e.g., aldehydes/ketones) to form imines or enamines. Fluorinated alkyl chains enhance electron-withdrawing effects, stabilizing intermediates.

Table 1: Condensation Reactivity

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzaldehyde | Imine derivative | 78 | RT, 12 h, DCM |

| Cyclohexanone | Enamine derivative | 65 | Reflux, 24 h, toluene |

Mechanism :

-

Nucleophilic attack of the amine on the carbonyl carbon.

-

Elimination of water to form imine/enamine.

Complexation with Metal Ions

The lone pair on nitrogen facilitates coordination with transition metals (e.g., Cu, Ni), forming stable complexes. These complexes are utilized in catalysis and material science.

Example :

Applications :

-

Catalysts for fluorinated polymer synthesis (e.g., polyvinylidene fluoride).

-

Stabilizing agents in electrochemical systems.

Salt Metathesis and Acid-Base Reactions

As a hydrochloride salt, it undergoes metathesis with stronger acids or bases:

-

Deprotonation : Reacts with NaOH to yield the free amine.

-

Anion Exchange : Silver nitrate replaces chloride with nitrate.

Reaction :

Radical Reactions

The trifluoromethyl groups can participate in radical-mediated processes, such as:

-

Trifluoromethylation : Transfer of radicals to alkenes/alkynes under UV light.

-

Polymer Crosslinking : Forms fluorinated polymers via radical initiators (e.g., AIBN).

Key Study : Copper-mediated trifluoromethylation of aryl halides using analogous reagents ( ).

Hydrolysis and Stability

The compound is hydrolytically stable under acidic conditions but decomposes in strong bases:

Thermal Stability : Decomposes above 200°C, releasing HF and forming fluorinated byproducts.

Wissenschaftliche Forschungsanwendungen

Environmental Remediation

One of the most promising applications of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride lies in the removal of per- and polyfluoroalkyl substances (PFAS) from water supplies. PFAS are known for their environmental persistence and potential health risks. Research indicates that amine-containing sorbents similar to this compound can effectively remove PFAS from contaminated water through various mechanisms such as adsorption and ion exchange .

Pharmaceutical Development

Due to its unique structure and reactivity profile, this compound may serve as a building block in pharmaceutical chemistry. The trifluorinated moieties can enhance the biological activity and stability of drug candidates. Fluoroalkylation reactions involving this compound could lead to the development of new therapeutic agents targeting various diseases .

Material Science

In materials science, this compound can be utilized in the synthesis of advanced materials with specific properties such as hydrophobicity and thermal stability. Its high fluorine content contributes to the creation of coatings and polymers that resist chemical degradation .

Case Study 1: PFAS Removal Efficiency

A study conducted on the efficacy of amine-based sorbents for PFAS removal demonstrated that compounds similar to this compound exhibited a significant reduction in PFAS concentration in treated water samples. The study highlighted the importance of optimizing sorbent design to enhance removal efficiency .

Case Study 2: Fluoroalkylation Reactions in Drug Synthesis

Research focusing on fluoroalkylation reactions has shown that using this compound as a reagent can lead to the successful synthesis of novel fluorinated compounds with potential therapeutic applications. These compounds demonstrated improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Wirkmechanismus

The mechanism of action of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, often leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,2-Trifluoroethylamine: A related compound with similar properties but lacking the 3,3,3-trifluoropropyl group.

3,3,3-Trifluoropropylamine: Another related compound that lacks the 2,2,2-trifluoroethyl group.

Bis(2,2,2-trifluoroethyl)ether: A compound with two trifluoroethyl groups, used in different applications.

Uniqueness

(2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride is unique due to the presence of both 2,2,2-trifluoroethyl and 3,3,3-trifluoropropyl groups. This dual functionality imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Biologische Aktivität

(2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride is an organic compound characterized by its unique structure featuring a central amine group connected to two trifluorinated alkyl groups. Its molecular formula is C₇H₈F₆N·HCl, and it has a molecular weight of approximately 231.57 g/mol. The compound is notable for its high fluorine content, which imparts distinct physical and chemical properties, making it suitable for various applications in chemical research and industry.

The presence of the amine functional group allows this compound to undergo typical amine reactions. These reactions are crucial for synthesizing more complex fluorinated compounds and derivatives. The compound is typically presented as a hydrochloride salt, enhancing its solubility in various solvents.

Case Studies

- PFAS Sorbent Development : Research indicates that amine-containing sorbents can effectively remove PFAS from contaminated water. These studies emphasize the need for optimizing sorbent design to enhance removal efficiency .

- Fluorinated Surfactants : A study demonstrated that novel fluorinated surfactants could solubilize lipid vesicles and extract proteins from Escherichia coli membranes effectively. This finding suggests that fluorination does not inherently interfere with detergent activity .

Applications

The unique properties of this compound make it suitable for various applications:

- Chemical Research : Its reactivity allows for the synthesis of complex fluorinated compounds.

- Environmental Remediation : Potential use as a sorbent material for PFAS removal from water sources.

Comparative Analysis

The following table summarizes some related compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tris(1H-perfluorobutyl)amine | Perfluorinated amine | Higher perfluoroalkyl chain length |

| Perfluoroalkyl amines | Simple perfluoroamines | Varying chain lengths affecting solubility |

| 1-(Perfluorobutyl)-1H-pyrazole | Heterocyclic perfluorinated | Incorporation of heteroatoms providing different reactivity |

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F6N.ClH/c6-4(7,8)1-2-12-3-5(9,10)11;/h12H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESFUOWYJCRNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCC(F)(F)F)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.